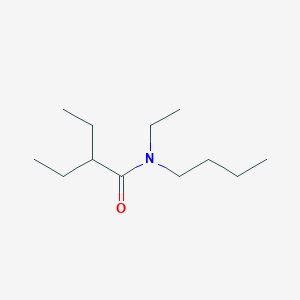

N-butyl-N,2-diethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-N,2-diethylbutanamide is an organic compound with the molecular formula C10H21NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N,2-diethylbutanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with N-butyl-N,2-diethylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the condensation of butanoic acid with N-butyl-N,2-diethylamine using a dehydrating agent like thionyl chloride or phosphorus trichloride. This reaction also requires an inert atmosphere and controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as copper(II) triflate (Cu(OTf)2) can be used to facilitate the reaction between nitriles and di-tert-butyl dicarbonate, resulting in high yields of the desired amide .

Análisis De Reacciones Químicas

Types of Reactions

N-butyl-N,2-diethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Substitution: Alkylated or alkoxylated derivatives.

Aplicaciones Científicas De Investigación

N-butyl-N,2-diethylbutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of N-butyl-N,2-diethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of an enzyme, altering its conformation, and modulating its activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylbutanamide: Similar in structure but with different alkyl groups attached to the nitrogen atom.

N-tert-Butylbutanamide: Contains a tert-butyl group instead of a butyl group.

N-ethyl-N,2-dimethylbutanamide: Similar structure with different alkyl substitutions.

Uniqueness

N-butyl-N,2-diethylbutanamide is unique due to its specific alkyl substitutions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including pharmaceuticals and materials science .

Actividad Biológica

N-butyl-N,2-diethylbutanamide is a compound that has garnered attention for its biological activity, particularly in the context of insect repellent properties and potential toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carboxamides. Its chemical structure can be represented as follows:

This compound features a butyl group and two ethyl groups attached to the nitrogen atom, which contributes to its unique biological activity.

Insect Repellency

Recent studies have highlighted this compound as an effective repellent against Aedes aegypti, a primary vector for diseases such as dengue and Zika virus. The compound demonstrated a notable dose-response relationship in repelling these mosquitoes:

| Concentration (mg/mL) | Repellency (%) |

|---|---|

| 0.125 | 78 |

| 0.155 | 85 |

These results indicate that even low concentrations of this compound can significantly reduce mosquito attraction, suggesting its potential use in personal care products and pest control applications .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A study examining various carboxamides found that this compound exhibited relatively low toxicity when compared to other analogs:

| Compound | LD50 (mg/kg) |

|---|---|

| This compound | >2000 |

| N-butyl-N-ethyl-3-methylbutanamide | 1500 |

| N,N-diisobutyl-3-methyl-butanamide | 1200 |

The high LD50 value indicates that this compound is less toxic than many other compounds within the same category .

Structure-Activity Relationship (SAR)

The efficacy of this compound as an insect repellent can be attributed to its structural features. Research on structure-activity relationships has shown that modifications to the amide structure can significantly influence biological activity. For instance:

- Increasing the size of the alkyl chain enhances repellency.

- The presence of branched chains like diethyl increases effectiveness compared to straight-chain analogs.

These findings support the hypothesis that both steric and electronic factors play critical roles in determining the biological activity of carboxamides .

Case Studies

- Field Trials on Mosquito Repellency : A series of field trials were conducted where formulations containing this compound were applied in areas with high mosquito populations. Results indicated a significant decrease in mosquito landings on treated skin compared to untreated controls, further validating its practical application as a repellent.

- Comparative Toxicity Analysis : A comparative study involving various carboxamides assessed their effects on non-target organisms. This compound showed minimal impact on beneficial insects such as bees and butterflies at concentrations effective for mosquito repellency, highlighting its selective toxicity profile .

Propiedades

IUPAC Name |

N-butyl-N,2-diethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-5-9-10-13(8-4)12(14)11(6-2)7-3/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXXHHBNDWRCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.